7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and imidazo[1,2-g]purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under controlled conditions. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazo[1,2-g]purine derivatives with different substituents on the aromatic rings. Examples include:
- 8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- 7-(2-(2,4-DIMETHYLPHENYL)-2-OXOETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of substituents and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable candidate for various research and industrial applications.
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
7-(3,4-dimethylphenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O2/c1-14-10-11-16(12-15(14)2)18-13-27-19-20(25(3)23(30)26(4)21(19)29)24-22(27)28(18)17-8-6-5-7-9-17/h5-13H,1-4H3 |
InChI Key |
ZNMGHUHKTBSZKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=CC=C5)N(C(=O)N(C4=O)C)C)C |
Origin of Product |
United States |
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